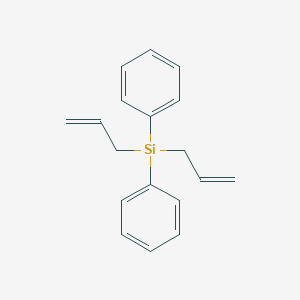

Diallyldiphenylsilane

Overview

Description

Diallyldiphenylsilane is a chemical compound with the molecular formula C18H20Si. It is a clear liquid that is colorless to light yellow in appearance .

Synthesis Analysis

Diallyldiphenylsilane is synthesized using isoselective and syndioselective zirconocene catalysts with methylaluminoxane as a cocatalyst . The syndioselective catalyst showed a higher reactivity for disubstituted diallylsilanes than the isoselective catalysts .

Molecular Structure Analysis

The molecular structure of Diallyldiphenylsilane is represented by the formula C18H20Si . The InChI representation of its structure is InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 . Its Canonical SMILES representation is C=CCSi(C1=CC=CC=C1)C2=CC=CC=C2 .

Chemical Reactions Analysis

Diallylsilanes, including Diallyldiphenylsilane, can be made to rearrange upon treatment with I2 . Of the silanes tested, Diallyldiphenylsilane showed the greatest propensity to undergo this intramolecular carbocation allylation process .

Physical And Chemical Properties Analysis

Diallyldiphenylsilane is a liquid at 20 degrees Celsius . It has a molecular weight of 264.44 g/mol . The specific gravity is 0.99 , and the refractive index is 1.58 . It has a boiling point of 141 °C/2 mmHg . It is moisture sensitive .

Scientific Research Applications

Rearrangements and Synthetic Applications : Diallyldiphenylsilane shows a significant propensity to rearrange when treated with iodine, forming useful synthetic intermediates for alkylation and cross-metathesis/annulation reactions (O'Neil & Cummins, 2017).

Formation of Functionalised Silacyclopent-3-enes : This compound has been used to obtain C-2 functionalised silacyclopent-3-enes through hydroxy-alkylation of an allyltitanium intermediate followed by ring closure metathesis (Landais & Surange, 2001).

Synthesis of Oligosiloxanes with Benzoxazine Moieties : Diallyldiphenylsilane is involved in synthesizing oligosiloxanes containing benzoxazine units, which are useful for creating flexible, transparent films with thermal properties (Kiskan, Aydoğan & Yagcı, 2009).

Silver(I) Nitrate π-Complexes : Research has explored the synthesis and structural characterization of silver(I) nitrate π-complexes with diallyldiphenylsilane, revealing insights into the thermal behavior and stability of these complexes (Trzebuniak, Zarychta & Olijnyk, 2011).

Copolymerization with Propylene : Diallyldiphenylsilane has been used in the copolymerization with propylene, forming polymers with specific structural units and showing how the structure of the silane affects copolymerization (Naga, 2006).

Hydrosilation Polymerization : It is used in hydrosilation polymerization reactions, leading to the rapid formation of a novel family of reactive oligomers and polymers (Mathias & Lewis, 1993).

Optically Active Polysilanes : Research on optically active polysilanes, including diallyldiphenylsilane derivatives, has shown unique absorption, circular dichroism, and fluorescence spectra, contributing to the understanding of nanomaterial science and nanotechnology (Fujiki et al., 2003).

Polyaddition Reactions : Diallyldiphenylsilane has been used in polyaddition reactions with diallyl carboxylates, leading to the formation of various polyesters (Kojima, 1961).

Safety and Hazards

Diallyldiphenylsilane is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Relevant Papers

There are several relevant papers on Diallyldiphenylsilane. For instance, a study on the copolymerization of propylene and disubstituted diallylsilanes, including Diallyldiphenylsilane, was conducted . Another study investigated the rearrangements of diallylsilanes upon treatment with I2 .

Mechanism of Action

Target of Action

Diallyldiphenylsilane is a reactive organic solvent . Its primary targets are organic and inorganic compounds that it can react with to form new molecules . It is often used in the preparation of inorganic reaction products .

Mode of Action

Diallyldiphenylsilane interacts with its targets through chemical reactions . For instance, it reacts with butyric acid to form a reactive functional group, which can be used for monomer synthesis . This compound is also reactive and can interact with other molecules to form new molecules .

Biochemical Pathways

It is known that it participates in metathesis reactions, which are a type of chemical reaction that results in the rearrangement of the constituent parts of the reactants . One such reaction produces zirconium oxide as its final product .

Result of Action

The molecular and cellular effects of Diallyldiphenylsilane’s action depend on the specific reactions it participates in. For example, in a metathesis reaction, it can lead to the production of zirconium oxide . This compound has antireflection properties and is often used in cationic polymerization as a functional group .

properties

IUPAC Name |

diphenyl-bis(prop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Si/c1-3-15-19(16-4-2,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODWTWYKYYGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065105 | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10519-88-7 | |

| Record name | 1,1′-(Di-2-propen-1-ylsilylene)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiallylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyldiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(di-2-propen-1-ylsilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyldiphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyldiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLDIALLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIK3TJ1GN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main ways diallyldiphenylsilane is incorporated into polymer chains during copolymerization reactions?

A1: Diallyldiphenylsilane can be incorporated into polymer chains through two main mechanisms:

Q2: Can diallyldiphenylsilane be used for ring-closing metathesis (RCM) reactions?

A: Yes, diallyldiphenylsilane can undergo RCM reactions. Research shows that even low concentrations of Grubbs' catalyst (0.01 mol or less) are effective for RCM reactions involving diallyldiphenylsilane. [] The efficiency of the reaction is influenced by factors like solvent, temperature, and catalyst concentration. []

Q3: Are there any examples of diallyldiphenylsilane forming complexes with metal ions?

A: Yes, diallyldiphenylsilane has been reported to form π-complexes with silver(I) nitrate. [] This interaction highlights the potential for diallyldiphenylsilane to act as a ligand in organometallic chemistry.

Q4: How can diallyldiphenylsilane be incorporated into conjugated polymers, and what are the resulting optical properties?

A: Diallyldiphenylsilane can be copolymerized with monomers like 9,9-dihexyl-2,7-dibromofluorene and N-hexyl-2,7-dibromocarbazole using the Mizoroki-Heck reaction with a palladium catalyst. [] These resulting copolymers exhibit interesting optical properties. For example, they show blue-shifted absorption peaks compared to the corresponding homopolymers, indicating an influence of the silicon-vinylene unit on the polymer's electronic structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)

![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)